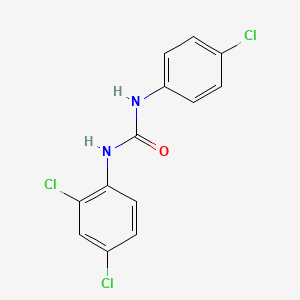

![molecular formula C19H12N4S B5514943 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5514943.png)

4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine and related structures involves various chemical strategies, including the reaction of benzimidazole with different reagents to introduce the thieno[2,3-d]pyrimidine scaffold and various substituents. These synthetic routes are designed to introduce specific functional groups and structural motifs to explore the chemical space around the core structure for enhanced biological activity or specific chemical properties. Notably, the synthesis of these compounds often employs conditions that facilitate the formation of the desired heterocyclic system through cyclization and condensation reactions (Singla et al., 2017), (Vicentes et al., 2023).

Molecular Structure Analysis

Structural characterization of these compounds, including X-ray diffraction and spectroscopic techniques (FT-IR, NMR), reveals detailed insights into their molecular geometry, hydrogen-bonding patterns, and supramolecular assemblies. These studies demonstrate the versatile hydrogen-bonding capabilities of the benzimidazole and thieno[2,3-d]pyrimidine moieties, contributing to their potential for forming complex structures with biological targets or within crystalline materials (Vicentes et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine derivatives includes their ability to undergo various chemical reactions, such as alkylation, to introduce different substituents that modulate their chemical and biological properties. These reactions are pivotal for exploring the chemical space around the core structure and for the development of compounds with desired chemical properties and biological activities (Vlasov et al., 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of pyrimidine derivatives, including 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine, involves multicomponent reactions that are cost-effective and can produce compounds with a high degree of structural diversity. For example, Ajani et al. (2019) reported the dimethylformamide-mediated synthesis of novel pyrazole- and pyrimidine-based derivatives, highlighting the versatility of pyrimidine scaffolds in drug design due to their pharmacological therapeutic potentials (Ajani et al., 2019).

Antifungal and Antimicrobial Activities

Thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antifungal activity against various fungal strains, demonstrating potent inhibitory activity. These findings suggest the importance of structural features in thiazolo[4,5-d]pyrimidines for broad-spectrum antifungal activity, as reported by Chhabria et al. (2011) (Chhabria et al., 2011). Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and shown to possess antimicrobial activities, further underscoring the potential of these compounds in addressing infectious diseases (Alsaedi et al., 2019).

Antitumor Activities

Compounds possessing the 4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine scaffold have been designed and synthesized with antitumor activities evaluated against a panel of human cancer cell lines. For instance, Singla et al. (2017) found that certain derivatives displayed potent and broad-spectrum anticancer activities, suggesting their potential as new drug candidates for cancer therapy (Singla et al., 2017).

Enzyme Inhibition

The ability of these compounds to inhibit specific enzymes, such as topoisomerase and dihydroorotate dehydrogenase (DHODH), has been explored. Compounds with the benzimidazole moiety have shown to induce apoptosis and inhibit human topoisomerase IIα, a potential intracellular target for cancer therapy (Singla et al., 2017). Additionally, derivatives have been identified as potent inhibitors of DHODH, an enzyme involved in the pyrimidine biosynthetic pathway, highlighting their potential as antiviral agents (Munier-Lehmann et al., 2015).

Zukünftige Richtungen

The future directions for research on “4-(1H-benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine” could involve further exploration of its biological activities and potential therapeutic applications. For instance, further studies could investigate its potential as an antimicrobial agent . Additionally, research could focus on optimizing its synthesis and exploring its chemical reactions .

Eigenschaften

IUPAC Name |

4-(benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4S/c1-2-6-13(7-3-1)14-10-24-19-17(14)18(20-11-21-19)23-12-22-15-8-4-5-9-16(15)23/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPZLSOQZXTVSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzimidazol-1-yl)-5-phenylthieno[2,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![N-(2-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5514884.png)

![2-(1-pyrrolidinylmethyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide dihydrochloride](/img/structure/B5514895.png)

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)

![6-phenyl-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5514907.png)

![1-cyclopentyl-4-{[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B5514910.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)

![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)

![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)